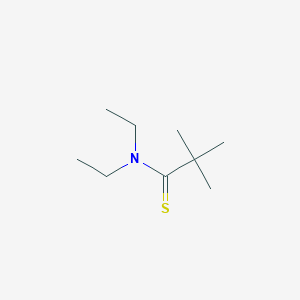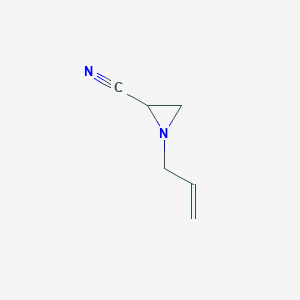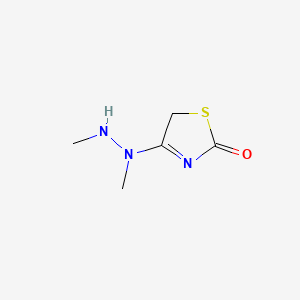![molecular formula C25H27NO5 B14441320 N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 76306-56-4](/img/structure/B14441320.png)
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core with two 3,4-dimethoxyphenyl groups attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carbonyl group of benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide
Comparison: N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of two 3,4-dimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for targeted research and applications.
Properties
CAS No. |
76306-56-4 |
|---|---|
Molecular Formula |
C25H27NO5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1,2-bis(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H27NO5/c1-28-21-12-10-17(15-23(21)30-3)14-20(26-25(27)18-8-6-5-7-9-18)19-11-13-22(29-2)24(16-19)31-4/h5-13,15-16,20H,14H2,1-4H3,(H,26,27) |
InChI Key |
VDCJPLUTASUKSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)








![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)

![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
